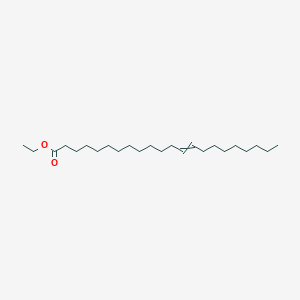
(R)-IPrPhanePHOS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-IPrPhanePHOS is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of chiral molecules. The structure of ®-IPrPhanePHOS consists of a phosphine group attached to a chiral backbone, which is responsible for its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-IPrPhanePHOS typically involves the reaction of a chiral diol with a phosphine precursor. One common method is the reaction of ®-BINOL with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine group. The product is then purified by column chromatography to obtain ®-IPrPhanePHOS in high purity.
Industrial Production Methods
Industrial production of ®-IPrPhanePHOS follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-IPrPhanePHOS undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major products are the reduced forms of the substrates involved in the catalytic reaction.
Substitution: The major products are the substituted phosphine derivatives.
Applications De Recherche Scientifique
®-IPrPhanePHOS has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its high enantioselectivity makes it valuable in the production of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine: ®-IPrPhanePHOS is used in the development of chiral drugs and in the study of drug-receptor interactions. Its ability to induce high enantioselectivity is crucial in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of chiral intermediates and fine chemicals. Its high efficiency and selectivity make it a valuable tool in industrial processes.
Mécanisme D'action
The mechanism of action of ®-IPrPhanePHOS involves its role as a chiral ligand in catalytic reactions. The compound coordinates to a metal center, forming a chiral environment that induces enantioselectivity in the reaction. The chiral backbone of ®-IPrPhanePHOS interacts with the substrate, guiding it towards the desired enantiomer. The molecular targets and pathways involved depend on the specific catalytic reaction and the substrate being transformed.
Comparaison Avec Des Composés Similaires
®-IPrPhanePHOS is unique among chiral phosphine ligands due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:
®-BINAP: Another chiral phosphine ligand with a similar backbone but different substituents on the phosphine group.
®-SEGPHOS: A chiral diphosphine ligand with a different chiral backbone.
®-DIPAMP: A chiral phosphine ligand with a different structure but similar applications in asymmetric catalysis.
Compared to these compounds, ®-IPrPhanePHOS offers unique advantages in terms of its high enantioselectivity and broad applicability in various catalytic reactions.
Propriétés
Formule moléculaire |
C28H42P2 |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
[11-di(propan-2-yl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H42P2/c1-19(2)29(20(3)4)27-17-23-9-13-25(27)15-11-24-10-14-26(16-12-23)28(18-24)30(21(5)6)22(7)8/h9-10,13-14,17-22H,11-12,15-16H2,1-8H3 |
Clé InChI |
WQTSWEBUGHHHIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)P(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)

![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)

![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B15156591.png)
amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B15156611.png)

